molecular formula C5H2Br2N2O2 B061615 2,6-Dibromo-4-nitropyridine CAS No. 175422-04-5

2,6-Dibromo-4-nitropyridine

Cat. No. B061615
M. Wt: 281.89 g/mol
InChI Key: XIPATZUHJFQGQC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2,6-Dibromo-4-nitropyridine involves multiple steps, starting typically from pyridine derivatives. For instance, a regioselective synthesis approach starting from 2,6-dibromo-4-nitropyridine has been reported, leading to different triamino substituted pyridine derivatives through a series of well-defined steps (Shetty et al., 2007).

Molecular Structure Analysis

The molecular structure analysis of related compounds shows that internal angles and bonding interactions can significantly influence the chemical and physical properties of the derivatives. For instance, structural analysis has revealed unusual internal angles in related pyridine rings due to specific bonding interactions (Fallahpour et al., 1999).

Chemical Reactions and Properties

2,6-Dibromo-4-nitropyridine participates in various chemical reactions, contributing to the synthesis of complex molecules. For example, it has been used in the regioselective synthesis of 2,4,6-triaminopyridines, showcasing its versatility in organic synthesis (Shetty et al., 2007). Moreover, its derivatives have been explored for their chemical and conformational properties, such as in the synthesis of 2,6-bis-anilino-3-nitropyridines, which exhibit unique structural features (Schmid et al., 2005).

Physical Properties Analysis

The physical properties of 2,6-Dibromo-4-nitropyridine derivatives can be analyzed through various spectroscopic and crystallographic methods. These studies provide insights into the compound's stability, reactivity, and potential applications in various fields.

Chemical Properties Analysis

The chemical properties of 2,6-Dibromo-4-nitropyridine, such as its reactivity in nucleophilic substitution reactions or its behavior under different chemical conditions, are crucial for its application in synthetic chemistry. Understanding these properties is essential for optimizing reactions involving this compound and for designing new compounds with desired functionalities.

References

Scientific Research Applications

Synthesis and Reactions of Nitropyridines

  • Summary of Application : Nitropyridines, including 2,6-Dibromo-4-nitropyridine, are used in the synthesis of various organic compounds. They are particularly useful in reactions involving the substitution of pyridines .
  • Methods of Application : The reaction of pyridine and substituted pyridines with N2O5 in an organic solvent gives the N-nitropyridinium ion. This ion is then reacted with SO2/HSO3– in water to obtain 3-nitropyridine. The reaction mechanism involves a [1,5] sigmatropic shift, not an electrophilic aromatic substitution .
  • Results or Outcomes : This method gives good yields for 4-substituted and moderate yields for 3-substituted pyridines. High regioselectivities and yields have been obtained in both cases to afford a series of 4-substituted-2-alkylamino-5-nitropyridines .

Synthesis of Fluorinated Pyridines

  • Summary of Application : Fluorinated pyridines, which can be synthesized from nitropyridines like 2,6-Dibromo-4-nitropyridine, are used in various chemical reactions .
  • Methods of Application : The specific methods of synthesizing fluorinated pyridines from nitropyridines are not provided in the source .
  • Results or Outcomes : The outcomes of these reactions can vary widely depending on the specific reactants and conditions used .

Use in Material Science

  • Summary of Application : 2,6-Dibromo-4-nitropyridine is used in the synthesis of various materials .
  • Methods of Application : The specific methods of synthesizing these materials from 2,6-Dibromo-4-nitropyridine are not provided in the source .
  • Results or Outcomes : The outcomes of these reactions can vary widely depending on the specific reactants and conditions used .

Safety And Hazards

The safety information for 2,6-Dibromo-4-nitropyridine includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation), and precautionary statements: P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

2,6-dibromo-4-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Br2N2O2/c6-4-1-3(9(10)11)2-5(7)8-4/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIPATZUHJFQGQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N=C1Br)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Br2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70581316
Record name 2,6-Dibromo-4-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70581316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dibromo-4-nitropyridine

CAS RN

175422-04-5
Record name 2,6-Dibromo-4-nitropyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175422-04-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Dibromo-4-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70581316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-DIBROMO-4-NITRO-PYRIDINE
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Synthesis routes and methods

Procedure details

A solution of 20 g (78 mmol) of 2,6-dibromopyridine 1-oxide is warmed to 40° C. in 70 ml of H2SO4. Nitrating acid (70 ml of H2SO4 and 34 ml of fuming HNO3) is added to the solution at this temperature. The reaction mixture is heated at 90° C. for 3 h. After cooling, the reaction mixture is poured into 800 ml of ice-water. The solid which has precipitated out is filtered off and washed with water. After drying, the 2,6-dibromo-4-nitropyridine 1-oxide (17.9 g) is suspended in 200 ml of chloroform, 6 ml of phosphorus tribromide (64 mmol) are added at room temperature, and the mixture is stirred for 1 h and then heated under reflux for 2 days. After cooling, the solution is poured into 500 ml of ice-water, and the mixture is neutralised using solid NaHCO3. The aqueous phase is separated off and extracted a number of times with CHCl3, and the combined organic phases are washed with a sodium thiosulfate solution and then with water, dried and evaporated. The residue is recrystallised from EtOH. Yield: 41.7 g (148 mmol), 70% of theory.
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
800 mL
Type
reactant
Reaction Step Two
Quantity
6 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
500 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
34 mL
Type
reactant
Reaction Step Six
Name
Quantity
70 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
42
Citations
M Nettekoven, C Jenny - Organic process research & development, 2003 - ACS Publications
A novel, safer, and efficient synthetic route to 2,6-diamino-4-bromopyridine has been developed. In discovery research a five-step synthesis afforded 2,6-diamino-4-bromopyridine in 56…
Number of citations: 32 pubs.acs.org
S De Keczer, H Pames - Journal of Labelled Compounds and …, 1995 - Wiley Online Library
We describe herein, a novel synthesis of the previously unreported compound, 4,6‐dibromo‐2‐pyridone (3) and its use in the preparation of [ 3 H]‐RS‐91309, a potassium channel …
M Van Ammers, HJ Den Hertog - Recueil des Travaux …, 1958 - Wiley Online Library
By heating pyridine‐N‐oxide with mercuric acetate in acetic acid solution at 130, a reaction product was obtained, which afforded, after reacting successively with sodium chloride …
Number of citations: 25 onlinelibrary.wiley.com
R Shetty, D Nguyen, D Flubacher, F Ruggle… - Tetrahedron …, 2007 - Elsevier
A regioselective synthesis of 2,4,6-trisubstituted pyridine is described starting from 2,6-dibromo-4-nitropyridine. All three different regioisomers of the 2,4,6-triamino substituted pyridine …
Number of citations: 3 www.sciencedirect.com
JC Rodriguez‐Ubis, R Sedano, G Barroso… - Helvetica chimica …, 1997 - Wiley Online Library
The synthesis of three novel pyrazole‐containing complexing acids, N,N,N′,N′‐{2, 6‐bis[3‐(aminomethyl)pyrazol‐1‐yl]‐4‐methoxypyridine}tetrakis(acetic acid)(1), N,N,N′,N′‐{2, 6‐…
Number of citations: 68 onlinelibrary.wiley.com
RA Fallahpour, M Neuburger, M Zehnder - New Journal of Chemistry, 1999 - pubs.rsc.org
Several series of 4-nitro-6-bromo-2,2′-bipyridines and of symmetrical and unsymmetrical 4′-nitro- and 4′-amino- 2,2′:6′,2″-terpyridines have been prepared. The structure of 4′…
Number of citations: 74 pubs.rsc.org
C Riemer, E Borroni, B Levet-Trafit… - Journal of medicinal …, 2003 - ACS Publications
A small series of aryl pyridyl sulfones has been prepared and investigated for its 5-HT 6 receptor binding properties. Thereof, pyrrolidinyl derivative 11 proved to be a very potent (pK i 9) …
Number of citations: 238 pubs.acs.org
T Koga, Y Nabae, A Funakawa… - Macromolecular …, 2017 - Wiley Online Library
The synthesis of an n‐type π‐conjugated hyperbranched polymer, hyperbranched polypyridine, is described. The polymer is obtained by copolymerization of 2,4,6‐tribromopyridine and …
Number of citations: 5 onlinelibrary.wiley.com
RA Fallahpour - European journal of inorganic chemistry, 1998 - Wiley Online Library
The new ligands 4′‐nitro‐2,2′:6′,2′′‐terpyridine and 4′‐amino‐2,2′:6′,2′′‐terpyridine and their homoleptic and heteroleptic iron(II) and ruthenium(II) complexes have …
M Heller, US Schubert - European Journal of Organic Chemistry, 2003 - Wiley Online Library
2,2′:6′,2′′‐Terpyridine compounds are important chelating ligands in a multitude of applications in the fields of supramolecular and macromolecular chemistry as well as …

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